![molecular formula C16H14Br2 B2971550 4,16-Dibromo[2.2]paracyclophane CAS No. 23927-40-4](/img/structure/B2971550.png)
4,16-Dibromo[2.2]paracyclophane
Descripción general
Descripción
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a compound known for its unique structural and electronic properties. This compound consists of two benzene rings connected by two ethylene bridges, with bromine atoms substituted at the 4 and 16 positions. The rigid structure of [2.2]paracyclophane and its derivatives, including this compound, makes them of significant interest in various fields of chemistry and materials science .
Mecanismo De Acción
Target of Action
The primary target of 4,16-Dibromo[2.2]paracyclophane is biological membranes . It interacts with these membranes, causing perturbation and biocompatibility .
Mode of Action
this compound, a three-dimensional conjugated oligoelectrolyte (COE), introduces more lipid disorder and a higher extent of membrane thinning compared to its linear analog . This compound intercalates within microbial membranes in a well-organized fashion .
Biochemical Pathways
The exact biochemical pathways affected by 4,16-Dibromo[2It is known that the compound’s interaction with biological membranes leads to membrane perturbation .
Result of Action
The action of this compound results in increased lipid disorder and membrane thinning . It also exhibits a higher minimum inhibitory concentration (MIC) towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,16-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method is the reaction of [2.2]paracyclophane with bromine in carbon tetrachloride (CCl4) to yield this compound . The reaction conditions include maintaining a controlled temperature and using an excess of bromine to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds (e.g., s-BuLi) and N,N-dimethylformamide (DMF) for formylation reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted [2.2]paracyclophane derivatives, depending on the substituent introduced.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in the functional groups attached to the benzene rings.
Aplicaciones Científicas De Investigación
4,16-Dibromo[2.2]paracyclophane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other [2.2]paracyclophane derivatives and studying their properties.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its unique electronic properties.
Biology and Medicine: Investigated for its potential as a biocompatible cell permeabilizer and its interactions with biological membranes.
Comparación Con Compuestos Similares
4,16-Dibromo[2.2]paracyclophane can be compared with other [2.2]paracyclophane derivatives, such as:
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine.
4,15-Dibromo[2.2]paracyclophane: Another brominated derivative with bromine atoms at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Propiedades
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2971467.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
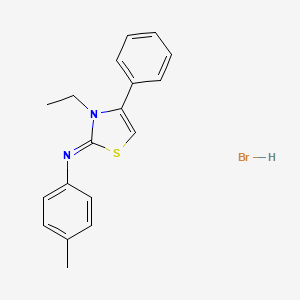
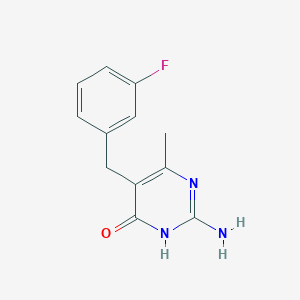
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)

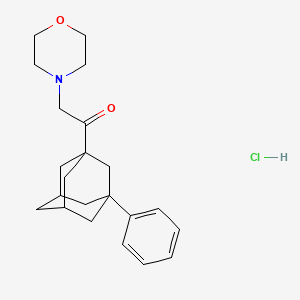
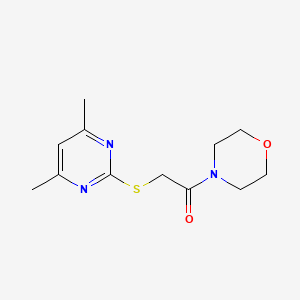
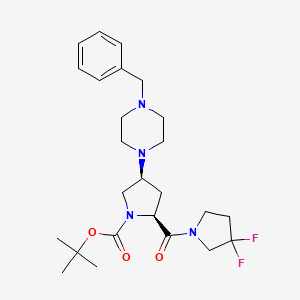
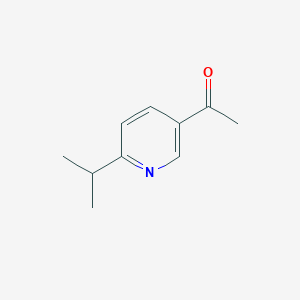
![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
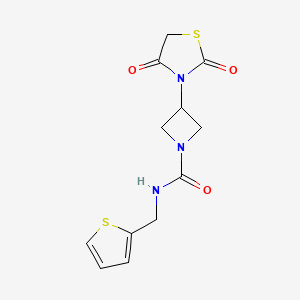
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)
